molecular formula C8H8Cl2F3N B2417792 (1S)-1-(3-CHLOROPHENYL)-2,2,2-TRIFLUOROETHYLAMINE HYDROCHLORIDE CAS No. 1391426-98-4

(1S)-1-(3-CHLOROPHENYL)-2,2,2-TRIFLUOROETHYLAMINE HYDROCHLORIDE

Cat. No.: B2417792
CAS No.: 1391426-98-4
M. Wt: 246.05
InChI Key: LSFNVRBSWOHDHQ-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

(1S)-1-(3-CHLOROPHENYL)-2,2,2-TRIFLUOROETHYLAMINE HYDROCHLORIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

Without specific context or additional information, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “(S)-1-(3-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride” would require appropriate safety measures. The specific hazards would depend on various factors, including its reactivity, toxicity, and physical properties .

Future Directions

The potential applications and future directions for this compound would largely depend on its intended use. For instance, if it’s being studied as a potential pharmaceutical, future research might focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting preclinical and clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-CHLOROPHENYL)-2,2,2-TRIFLUOROETHYLAMINE HYDROCHLORIDE typically involves the reaction of 3-chlorobenzaldehyde with trifluoroacetic acid and ammonium chloride under specific conditions. The reaction proceeds through a series of steps, including condensation, reduction, and hydrochloride salt formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-CHLOROPHENYL)-2,2,2-TRIFLUOROETHYLAMINE HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where the chlorophenyl or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield chlorophenyl trifluoroacetone, while reduction may produce chlorophenyl trifluoroethanol.

Comparison with Similar Compounds

Similar Compounds

    3-Chlorophenylalanine: Shares the chlorophenyl group but differs in the rest of the molecular structure.

    Trifluoromethylbenzene: Contains the trifluoromethyl group but lacks the ethanamine backbone.

    Chlorophenylpiperazine: Another compound with a chlorophenyl group, used in different applications.

Uniqueness

(1S)-1-(3-CHLOROPHENYL)-2,2,2-TRIFLUOROETHYLAMINE HYDROCHLORIDE is unique due to the combination of its trifluoromethyl and chlorophenyl groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized research and industrial applications.

Properties

IUPAC Name

(1S)-1-(3-chlorophenyl)-2,2,2-trifluoroethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N.ClH/c9-6-3-1-2-5(4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFNVRBSWOHDHQ-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@@H](C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.